molecular formula C14H26N2O3S B6794976 N-[1-(cyclopropylmethyl)piperidin-4-yl]-1-(methoxymethyl)cyclopropane-1-sulfonamide

N-[1-(cyclopropylmethyl)piperidin-4-yl]-1-(methoxymethyl)cyclopropane-1-sulfonamide

Cat. No.: B6794976
M. Wt: 302.44 g/mol
InChI Key: NFKHHMPVAZTQQF-UHFFFAOYSA-N
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Description

N-[1-(cyclopropylmethyl)piperidin-4-yl]-1-(methoxymethyl)cyclopropane-1-sulfonamide is a complex organic compound that features a piperidine ring, a cyclopropane moiety, and a sulfonamide group

Properties

IUPAC Name

N-[1-(cyclopropylmethyl)piperidin-4-yl]-1-(methoxymethyl)cyclopropane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3S/c1-19-11-14(6-7-14)20(17,18)15-13-4-8-16(9-5-13)10-12-2-3-12/h12-13,15H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFKHHMPVAZTQQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CC1)S(=O)(=O)NC2CCN(CC2)CC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(cyclopropylmethyl)piperidin-4-yl]-1-(methoxymethyl)cyclopropane-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of piperidine with cyclopropylmethyl halide, followed by the introduction of the sulfonamide group through sulfonylation reactions. The final step often includes the methoxymethylation of the cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis. The process may also involve purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(cyclopropylmethyl)piperidin-4-yl]-1-(methoxymethyl)cyclopropane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or sulfonyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[1-(cyclopropylmethyl)piperidin-4-yl]-1-(methoxymethyl)cyclopropane-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used to study the effects of piperidine derivatives on biological systems.

    Industry: The compound can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(cyclopropylmethyl)piperidin-4-yl]-1-(methoxymethyl)cyclopropane-1-sulfonamide involves its interaction with specific molecular targets. The piperidine ring may interact with neurotransmitter receptors, while the sulfonamide group can inhibit certain enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds such as piperine and meperidine share the piperidine ring structure and have similar pharmacological properties.

    Sulfonamides: Compounds like sulfanilamide and sulfamethoxazole also contain the sulfonamide group and are used as antibiotics.

Uniqueness

N-[1-(cyclopropylmethyl)piperidin-4-yl]-1-(methoxymethyl)cyclopropane-1-sulfonamide is unique due to the combination of its structural features, which confer specific chemical and biological properties

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